Elacytarabine

Acute Myeloid Leukemia Relapsed/Refractory Salvage Therapy

Overcoming cytarabine resistance in relapsed/refractory AML remains a critical challenge, particularly in patients with low hENT1 expression. Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine that enters leukemic cells independently of hENT1, retaining full activity against transporter-deficient clones. • 3.5-fold survival advantage over historical controls in second-salvage AML (5.3 vs. 1.5 months) • 45% CR/CRi rate with idarubicin in first salvage setting • Inverted hENT1-response profile: higher activity in low hENT1 expressors (47% vs. 37%) Supplied as ≥98% purity solid. For R&D and clinical trial use only.

Molecular Formula C27H45N3O6
Molecular Weight 507.7 g/mol
CAS No. 188181-42-2
Cat. No. B1671152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacytarabine
CAS188181-42-2
Synonyms5'-oleoyl cytarabine
5'-oleoyl cytosine arabinoside
5'-oleyl-ara-C
CP 4055
CP-4055
CP4055
ELACYT
elacytarabine
Molecular FormulaC27H45N3O6
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
InChIKeyFLFGNMFWNBOBGE-FNNZEKJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elacytarabine Overview


Elacytarabine (CP-4055) is a patented [1] lipophilic 5′-elaidic acid ester derivative of the nucleoside analog cytarabine (Ara-C) [2]. As a novel chemical entity in the antimetabolite class, it retains the same intracellular mechanism of action as cytarabine—inhibition of DNA synthesis via conversion to Ara-CTP—but its conjugation with elaidic acid confers fundamentally altered cellular uptake and retention properties [3]. The compound is primarily investigated in the context of relapsed or refractory acute myeloid leukemia (AML) and has received Orphan Drug Designation from both the European Commission (2007) and the US FDA (2008), as well as Fast Track designation from the FDA in 2010 [4].

1
hENT1-independent uptake probe for nucleoside transporter studies
2
Lipophilic prodrug with prolonged intracellular Ara-CTP retention
3
Designed for cytarabine-resistance mechanism research models

Why Cytarabine Substitution Fails


Generic substitution with conventional cytarabine is mechanistically precluded in the primary target population for elacytarabine—patients with cytarabine-refractory disease. Resistance to cytarabine is frequently mediated by deficient cellular uptake due to downregulation of the human equilibrative nucleoside transporter 1 (hENT1), a dependency that elacytarabine was rationally designed to circumvent [1]. Clinical evidence confirms that low hENT1 expression correlates with adverse outcomes in cytarabine-treated patients, whereas elacytarabine enters leukemic cells independently of this transporter, enabling activity against otherwise resistant clones [2]. Furthermore, elacytarabine demonstrates prolonged intracellular retention of the active Ara-CTP metabolite and reduced susceptibility to deamination compared to cytarabine, pharmacokinetic distinctions that directly translate into differential clinical activity [3].

!
hENT1 downregulation in resistant disease may limit cytarabine equivalence
!
Intracellular Ara-CTP retention profile differs substantially from cytarabine
!
Reduced deamination susceptibility alters metabolic pathway interpretation

Elacytarabine Procurement Evidence


Survival Benefit vs. Historical Controls

In a Phase II multicenter study of 61 patients with late-stage AML receiving third-line (second-salvage) therapy, elacytarabine monotherapy achieved a median overall survival of 5.3 months compared to 1.5 months in a matched historical control population of 594 patients receiving investigator's choice of treatment [1]. The remission rate (CR + CRp) was 14.8% for elacytarabine versus 2.5% for the control group (p < 0.0001), and short-term (30-day) mortality was 13% versus 25% [2].

Survival Endpoint
Head-to-head
Elacytarabine: 5.3 months
Historical control: 1.5 months
3.8-month difference (p
Reported OS endpoint context in salvage-line model
Phase II multicenter study; 61 second-salvage AML patients
hENT1 Stratified Response
Head-to-head
Low hENT1: 47% response
High hENT1: 37% response
10 percentage point difference
Supports hENT1-stratified response interpretation
Phase II combination with idarubicin; cytarabine-refractory cohort
DNA Synthesis Duration
Cross-study
~2× cytarabine duration
Supports intracellular retention endpoint context
Preclinical leukemic cell line assays
Combination CR/CRi
Cross-study
Elacytarabine + idarubicin: ~45% CR/CRi
Expected cytarabine salvage: typically
≥2-fold higher response rate
Supports combination-regimen endpoint context
Phase II second-course remission-induction study
Metabolic Stability
Class-level
Prolonged Ara-CTP retention; reduced deamination
Supports metabolic stability endpoint interpretation
Qualitative in vitro data; shared dCK resistance mechanism
CLAVELA Phase III
Head-to-head
No significant OS difference vs. investigator's choice
Supports comparator endpoint context; no OS superiority demonstrated
Randomized Phase III in relapsed/refractory AML; HR 0.70 target not met
Acute Myeloid Leukemia Relapsed/Refractory Salvage Therapy

hENT1-Independent Activity in Resistant AML

Elacytarabine enters cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a critical dependency for cytarabine that is frequently downregulated in resistant disease [1]. In a Phase II study of elacytarabine combined with idarubicin in AML patients who failed cytarabine/anthracycline induction, the response rate was higher in patients with low hENT1 expression (47%) compared to those with high hENT1 expression (37%), directly contrasting with cytarabine's known correlation between low hENT1 and poor response [2]. This hENT1-independent uptake is supported by preclinical data showing elacytarabine maintains activity in hENT1-deficient cell lines [3].

hENT1 Stratified Response
Head-to-head
Low hENT1: 47% response
High hENT1: 37% response
10 percentage point difference
Supports hENT1-stratified response interpretation
Phase II combination with idarubicin; cytarabine-refractory cohort
Drug Resistance hENT1 Nucleoside Transporter

Prolonged DNA Synthesis Inhibition

Elacytarabine inhibits DNA synthesis for approximately twice the duration observed with cytarabine, a pharmacodynamic advantage attributed to prolonged intracellular retention of the active Ara-CTP metabolite and slower intracellular release from the lipophilic prodrug [1]. Preclinical studies further confirm that elacytarabine shows nucleoside-transporter independent uptake with long retention of active nucleotides [2]. This extended duration of action is hypothesized to enhance antileukemic efficacy by maintaining cytotoxic pressure through multiple cell cycles [3].

DNA Synthesis Duration
Cross-study
~2× cytarabine duration
Supports intracellular retention endpoint context
Preclinical leukemic cell line assays
Pharmacodynamics DNA Synthesis Intracellular Retention

Idarubicin Combination Activity in Refractory AML

In a Phase II study evaluating elacytarabine in combination with idarubicin as second-course remission-induction therapy in AML patients who failed cytarabine/anthracycline first induction, the combination achieved a complete remission (CR) or complete remission with incomplete count recovery (CRi) rate of approximately 45% [1]. In a separate Phase I/II study of elacytarabine combined with idarubicin in refractory AML, the overall response rate (CR + CRi) was 44% among evaluable patients (16/36) [2]. This activity in a cytarabine-refractory population supports elacytarabine's potential to salvage patients for whom standard cytarabine-based regimens have failed.

Combination CR/CRi
Cross-study
Elacytarabine + idarubicin: ~45% CR/CRi
Expected cytarabine salvage: typically
≥2-fold higher response rate
Supports combination-regimen endpoint context
Phase II second-course remission-induction study
Metabolic Stability
Class-level
Prolonged Ara-CTP retention; reduced deamination
Supports metabolic stability endpoint interpretation
Qualitative in vitro data; shared dCK resistance mechanism
CLAVELA Phase III
Head-to-head
No significant OS difference vs. investigator's choice
Supports comparator endpoint context; no OS superiority demonstrated
Randomized Phase III in relapsed/refractory AML; HR 0.70 target not met
Combination Therapy Idarubicin Refractory AML

Prolonged Intracellular Retention and Reduced Deamination

Elacytarabine demonstrates prolonged intracellular retention of the active Ara-CTP metabolite and reduced degradation by deoxycytidine deaminase compared to cytarabine [1]. Preclinical metabolism studies confirm that the lipophilic elacytarabine prodrug undergoes gradual intracellular hydrolysis, releasing free Ara-C over an extended period, which contributes to sustained nucleotide pool levels [2]. Resistance induction studies in CEM leukemic cells show that while high-level resistance can emerge (IC50 increased ~1,000-fold to 35 μM), this occurs via downregulation of deoxycytidine kinase (dCK)—the same mechanism as cytarabine—confirming shared downstream activation pathways [3].

Metabolic Stability
Class-level
Prolonged Ara-CTP retention; reduced deamination
Supports metabolic stability endpoint interpretation
Qualitative in vitro data; shared dCK resistance mechanism
Intracellular Pharmacokinetics Deoxycytidine Kinase Cytidine Deaminase

CLAVELA Trial: Overall Survival Results

In the pivotal Phase III CLAVELA randomized controlled trial (N=up to 350 planned, 75 sites), elacytarabine monotherapy did not demonstrate superior overall survival compared to investigator's choice of treatment (including HIDAC, MEC, FLAG, low-dose Ara-C, hypomethylating agents, or palliative care) in patients with relapsed/refractory AML [1]. The study was powered to detect a hazard ratio of 0.70 (30% proportional reduction in mortality) with 80% power at p<0.05 [2]. While the trial did not meet its primary endpoint, it established that elacytarabine has comparable activity to established salvage regimens in an unselected population, with a distinct hENT1-independent mechanism that may warrant biomarker-guided development [3].

CLAVELA Phase III
Head-to-head
No significant OS difference vs. investigator's choice
Supports comparator endpoint context; no OS superiority demonstrated
Randomized Phase III in relapsed/refractory AML; HR 0.70 target not met
Phase III Randomized Controlled Trial Overall Survival

Elacytarabine Procurement Applications


Second-Salvage Monotherapy in hENT1-Deficient AML

Based on the Phase II data showing a 3.5-fold survival advantage (5.3 vs. 1.5 months) over historical controls in second-salvage AML, procurement of elacytarabine is justified for clinical trials or compassionate use programs targeting patients who have failed two prior lines of therapy and exhibit low hENT1 expression [1]. The hENT1-independent mechanism directly addresses the primary resistance pathway to cytarabine in this population [2].

Idarubicin Combination for Cytarabine-Refractory Relapse

The 45% CR/CRi rate achieved with elacytarabine plus idarubicin in patients failing first cytarabine/anthracycline induction supports procurement for Phase II/III combination studies in this setting [1]. This scenario leverages elacytarabine's unique uptake mechanism to overcome transporter-mediated resistance while maintaining synergy with anthracyclines [2].

Biomarker-Stratified Trials for Low hENT1 AML

The observation that response rates to elacytarabine-based therapy are higher in low hENT1 expressors (47%) than high expressors (37%)—the inverse of cytarabine's profile—provides a strong rationale for procurement in clinical trials with prospective hENT1 stratification [1]. This precision medicine approach could identify the subset of patients for whom elacytarabine offers genuine differentiation over standard salvage options [2].

Prolonged DNA Synthesis Inhibition in Leukemic Subpopulations

Elacytarabine's demonstrated ability to inhibit DNA synthesis for approximately twice the duration of cytarabine supports procurement for basic and translational research focused on eradicating quiescent leukemic stem cells or slowly cycling subpopulations that may escape cell cycle-dependent agents [1]. This application leverages the prodrug's distinct intracellular pharmacokinetics [2].

Application
Selection Property
Validation Focus
hENT1-deficient AML salvage-line models
hENT1-independent uptake mechanism
Endpoint response in low-hENT1 models
Cytarabine-refractory AML combination models
Lipophilic prodrug with anthracycline synergy potential
Combination regimen endpoint review
hENT1-stratified AML model studies
Biomarker-dependent response differentiation
Stratified endpoint comparison
Quiescent leukemic cell subpopulation models
Extended intracellular retention profile
DNA synthesis inhibition endpoint kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacytarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.